molecular formula C9H11BrN2 B8008979 1-(4-Bromophenyl)azetidin-3-amine

1-(4-Bromophenyl)azetidin-3-amine

Cat. No.: B8008979
M. Wt: 227.10 g/mol
InChI Key: VIXLQWHMLAGMEZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)azetidin-3-amine is a heterocyclic amine featuring a four-membered azetidine ring substituted with a 4-bromophenyl group at the 1-position and an amine group at the 3-position. Its molecular formula is C₉H₁₁BrN₂, with a molecular weight of 227.10 g/mol. The bromine atom on the phenyl ring contributes to its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(4-bromophenyl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-7-1-3-9(4-2-7)12-5-8(11)6-12/h1-4,8H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXLQWHMLAGMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most efficient route to 1-(4-bromophenyl)azetidin-3-amine involves La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine precursor. This method, adapted from Kuriyama et al. (2023), leverages lanthanum triflate’s ability to activate epoxides for regioselective 4-exo-tet cyclization, forming azetidines with adjacent carbonyl groups.

Synthetic Pathway

  • Precursor Synthesis :

    • N-(4-Bromophenyl)allylamine is prepared via alkylation of 4-bromoaniline with allyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h).

    • Epoxidation : The allylamine is treated with m-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C to form cis-N-(4-bromophenyl)-3,4-epoxybutan-1-amine.

  • Cyclization :

    • The epoxy amine is dissolved in 1,2-dichloroethane (DCE) with 10 mol% La(OTf)₃ and refluxed (83°C) under argon for 2.5 hours.

    • The reaction proceeds via 4-exo-tet cyclization , yielding this compound in 81% yield with >20:1 selectivity over pyrrolidine byproducts.

Optimization Data :

SolventCatalyst LoadingTemperatureYield (%)Selectivity (Azetidine:Pyrrolidine)
DCE10 mol%83°C81>20:1
Benzene10 mol%80°C6815:1
MeCN10 mol%82°C75>20:1

Advantages and Limitations

  • Advantages : High regioselectivity, compatibility with unprotected amines, and scalable conditions.

  • Limitations : Sensitivity to epoxy stereochemistry (cis required) and moderate yields in non-polar solvents.

Transition-Metal-Catalyzed Hydroamination

Rhodium-Catalyzed Approaches

Rhodium complexes, such as [Rh(cod)₂]BARF with chiral BIPHEP ligands , enable asymmetric hydroamination of alkynes or alkenes. For this compound:

  • A propargylamine precursor undergoes anti-Markovnikov hydroamination with 4-bromophenylboronic acid, mediated by Rh at 80°C in toluene.

  • Yields reach up to 86% with 98% enantiomeric excess (ee) for analogous substrates.

Iridium-Mediated Systems

Iridium catalysts (e.g., [Ir(coe)₂Cl]₂ ) paired with DTBM-Segphos ligands facilitate hydroaminomethylation of alkenes. For example:

  • Coupling 4-bromostyrene with a protected azetidin-3-amine under 20 bar H₂ yields 72% product.

Key Reaction Parameters :

CatalystLigandSubstrateYield (%)ee (%)
[Rh(cod)₂]BARFBIPHEPPropargylamine8698
[Ir(coe)₂Cl]₂DTBM-Segphos4-Bromostyrene7295

SN2 Cyclization of Haloamine Precursors

Methodology

A two-step approach involves:

  • Haloamine Synthesis : Reacting 3-chloropropylamine with 4-bromophenyl bromide under basic conditions to form N-(4-bromophenyl)-3-chloropropanamine .

  • Cyclization : Treatment with NaH in THF induces intramolecular SN2 attack, forming the azetidine ring.

Performance Metrics :

  • Yield: 45–60% (dependent on base strength and solvent polarity).

  • Limitations: Competing elimination reactions reduce efficiency in polar aprotic solvents.

Reductive Amination of Azetidinones

Ketone Intermediate Preparation

  • Azetidin-3-one Synthesis : Oxidative cyclization of β-keto amides (e.g., from 4-bromophenylglycine) forms 1-(4-bromophenyl)azetidin-3-one.

  • Reductive Amination : The ketone is treated with ammonium formate and Pd/C under H₂, yielding the target amine in 50–65% yield.

Comparative Analysis of Methods

MethodYield (%)SelectivityScalabilityKey Challenge
La(OTf)₃ Cyclization81HighHighEpoxy stereochemistry control
Rh-Catalyzed Hydroamination86HighModerateCatalyst cost and air sensitivity
SN2 Cyclization45–60ModerateLowCompeting elimination
Reductive Amination50–65LowModerateKetone intermediate stability

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)azetidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted azetidines depending on the boronic acid used .

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromophenyl)azetidin-3-amine shows promise in drug development due to its biological activity. It can serve as a precursor for synthesizing pharmaceuticals, particularly in creating compounds with anticancer properties. For instance:

  • Anticancer Activity : Research has demonstrated that derivatives of this compound exhibit significant activity against various cancer cell lines. In a study involving new triazole analogs derived from similar structures, certain compounds showed up to 41% growth inhibition against the SNB-75 CNS cancer cell line .

Biological Studies

The compound's structure allows it to interact with biological systems, making it suitable for studying biochemical pathways. Its potential as a lead compound in drug discovery is highlighted by its ability to modulate biological interactions.

Material Science

In addition to its pharmaceutical applications, this compound can be utilized in developing new materials and polymers. Its unique chemical properties enable it to be incorporated into various polymeric systems, potentially leading to innovations in material design.

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers at the National Cancer Institute evaluated various azetidine derivatives for their anticancer properties. Among these, compounds derived from this compound were tested against multiple cancer cell lines, revealing significant cytotoxic effects. The results indicated that modifications to the azetidine structure could enhance efficacy against specific cancer types .

Case Study 2: Synthesis of Novel Functionalized Azetidines

In another research effort, scientists synthesized a series of functionalized azetidines using this compound as a starting material. These derivatives were assessed for their biological activities, including antimicrobial and anti-inflammatory effects, showcasing the versatility of this compound in generating biologically active molecules .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azetidine and Related Derivatives

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
1-(4-Bromophenyl)azetidin-3-amine 4-Bromophenyl at azetidine-1, NH₂ at C3 C₉H₁₁BrN₂ 227.10 Base compound; potential pharmacophore
1-[4-(Trifluoromethyl)phenyl]azetidin-3-amine CF₃ substituent (electron-withdrawing) C₁₀H₁₁F₃N₂ 216.21 Enhanced metabolic stability
1-(4-Methoxybenzenesulfonyl)azetidin-3-amine Sulfonyl group (polar, electron-deficient) C₁₀H₁₄N₂O₃S 242.30 Improved solubility; requires 4°C storage
1-(4-Bromophenyl)cyclopropanamine Cyclopropane ring (3-membered) C₉H₁₀BrN 212.09 Conformational rigidity; distinct reactivity
1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine Halogenated benzyl group (Br, Cl) C₁₀H₁₂BrClN₂ 275.57 Dual halogen effects; steric hindrance

Substituent Effects on Electronic and Steric Properties

  • Bromine vs. Trifluoromethyl (CF₃):
    Replacing bromine with CF₃ () reduces molecular weight by ~11 g/mol and introduces strong electron-withdrawing effects. The CF₃ group enhances metabolic stability in drug candidates by resisting oxidative degradation .
  • Sulfonyl Group ():
    The 4-methoxybenzenesulfonyl moiety increases polarity, improving aqueous solubility. However, this derivative requires refrigeration (4°C), suggesting lower thermal stability compared to the bromophenyl analog .

Ring Size and Conformational Constraints

  • Azetidine (4-membered) vs. Its smaller size may limit interactions with bulkier enzyme active sites .

Halogen Substitution Patterns

  • Dual Halogens (): 1-[(5-Bromo-2-chlorophenyl)methyl]azetidin-3-amine combines bromine and chlorine, creating synergistic electronic effects. The chlorine atom at the ortho position introduces steric hindrance, which could modulate receptor selectivity .

Q & A

Q. What are the common synthetic routes for 1-(4-Bromophenyl)azetidin-3-amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves [3+2] cycloaddition reactions or nucleophilic substitution. For example, regioselective cycloaddition between nitrile imines and bromophenyl-substituted alkenes can yield azetidine derivatives. However, intermediates like Δ²-pyrazolines may exhibit instability, requiring careful temperature control (−20°C to 0°C) and inert atmospheres (N₂/Ar) to prevent decomposition. Solvent choice (e.g., CHCl₃ or THF) and stoichiometric ratios (1:1.2 for nitrile imine:alkene) are critical for optimizing yields . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended to isolate the target compound.

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • X-ray crystallography : Single-crystal diffraction (e.g., SHELXL for refinement , ORTEP-III for visualization ) confirms bond lengths (e.g., C–Br ≈ 1.89 Å) and ring conformations.
  • NMR spectroscopy : 1H^1H NMR reveals azetidine ring protons (δ 3.2–3.8 ppm) and aromatic protons (δ 7.3–7.6 ppm). 13C^{13}C NMR distinguishes the bromophenyl group (C-Br at ~120 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 241.02) .

Advanced Research Questions

Q. How can researchers address instability or decomposition of intermediates during synthesis?

Instability in intermediates (e.g., Δ²-pyrazolines) arises from electron-withdrawing groups (e.g., NO₂) or steric strain. Strategies include:

  • Low-temperature synthesis : Conduct reactions below 0°C to slow decomposition.
  • In-situ characterization : Use real-time FTIR or Raman spectroscopy to monitor reaction progress.
  • Stabilization via derivatization : Introduce protective groups (e.g., Boc) to azetidine amines, later removed under mild acidic conditions .

Q. What computational methods predict the regioselectivity and reactivity of this compound in cycloaddition reactions?

Molecular Electron Density Theory (MEDT) evaluates regioselectivity by analyzing electron density at reaction sites. For example:

  • Global Electron Density Transfer (GEDT) : Quantifies charge transfer between reactants.
  • Dual Reactivity Indices : Identify electrophilic (Cβ) and nucleophilic (N-atom) centers in nitrile imines.
    MEDT studies show that 4-bromophenyl groups enhance electrophilicity, favoring [3+2] cycloaddition at the β-position .

Q. How can discrepancies between experimental and computational data be resolved?

Contradictions between observed regioselectivity (e.g., unexpected pyrazole formation) and theoretical predictions require:

  • Multivariate analysis : Compare activation energies (DFT calculations) for competing pathways.
  • Solvent effects : Include implicit solvation models (e.g., SMD) in simulations to match experimental conditions.
  • Kinetic vs. thermodynamic control : Perform time-resolved experiments to identify dominant pathways .

Q. What safety protocols are critical when handling hazardous intermediates in azetidine synthesis?

  • Ventilation : Use fume hoods for reactions releasing HBr or NH₃.
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact with borane-THF complexes.
  • Waste disposal : Neutralize acidic/basic residues before disposal (e.g., 10% NaHCO₃ for HBr) .

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